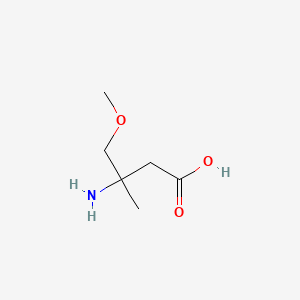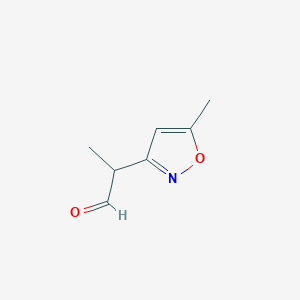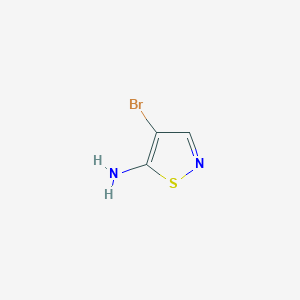
4-Bromo-1,2-thiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1,2-thiazol-5-amine is a brominated thiazole derivative characterized by the presence of a bromine atom at the 4-position and an amine group at the 5-position of the thiazole ring. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure, which imparts them with unique chemical and biological properties.
Synthetic Routes and Reaction Conditions:
Halogenation: The synthesis of this compound often involves the halogenation of thiazole derivatives. This can be achieved by reacting thiazole with bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3).
Amination: The introduction of the amine group at the 5-position can be accomplished through nucleophilic substitution reactions. For instance, reacting 4-bromothiazole with ammonia or an amine derivative under elevated temperatures and pressures.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and amination processes. These methods are optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure the production of high-purity compounds.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as sulfoxides and sulfones.
Reduction: Reduction reactions can convert the bromine atom into a hydrogen atom, resulting in the formation of 4-hydroxy-1,2-thiazol-5-amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) and alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation Products: this compound sulfoxide and sulfone derivatives.
Reduction Products: 4-Hydroxy-1,2-thiazol-5-amine.
Substitution Products: Various alkylated or arylated thiazole derivatives.
Applications De Recherche Scientifique
4-Bromo-1,2-thiazol-5-amine has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits biological activity, making it useful in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, particularly in the development of antifungal, antibacterial, and anticancer agents.
Industry: Its unique chemical properties make it valuable in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
4-Bromo-1,2-thiazol-5-amine is similar to other brominated thiazole derivatives, such as 5-bromo-1,2-thiazol-4-amine and 5-bromo-4-isopropyl-1,3-thiazol-2-amine. its unique combination of bromine and amine groups at specific positions on the thiazole ring distinguishes it from these compounds. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various applications.
Comparaison Avec Des Composés Similaires
5-bromo-1,2-thiazol-4-amine
5-bromo-4-isopropyl-1,3-thiazol-2-amine
4-bromothiazole
Propriétés
Formule moléculaire |
C3H3BrN2S |
|---|---|
Poids moléculaire |
179.04 g/mol |
Nom IUPAC |
4-bromo-1,2-thiazol-5-amine |
InChI |
InChI=1S/C3H3BrN2S/c4-2-1-6-7-3(2)5/h1H,5H2 |
Clé InChI |
OHGUOJSEPVAUGC-UHFFFAOYSA-N |
SMILES canonique |
C1=NSC(=C1Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate](/img/structure/B15314719.png)
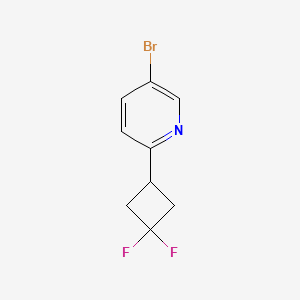
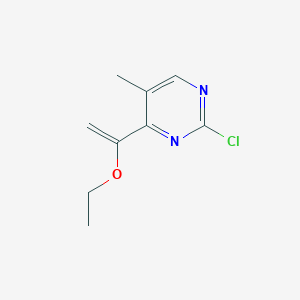

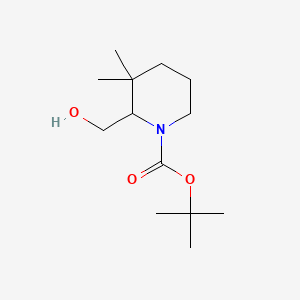
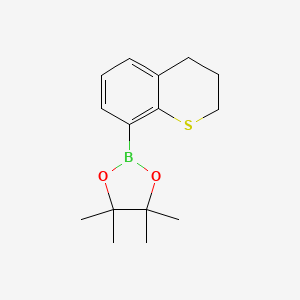
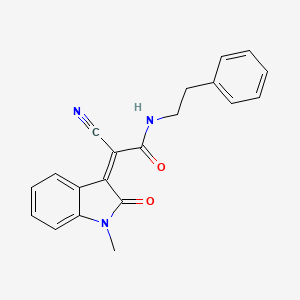
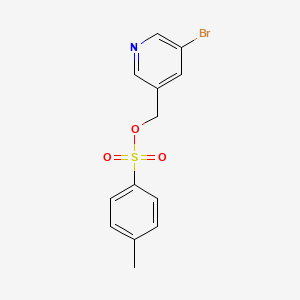
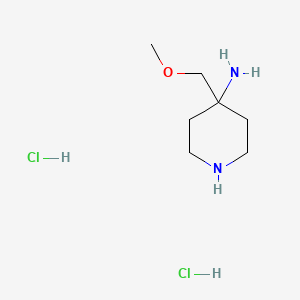
![tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate](/img/structure/B15314788.png)
![3-(4-Methylphenyl)-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B15314793.png)
![4-[(Dimethylamino)methyl]-2-methoxyphenylfluoranesulfonate](/img/structure/B15314799.png)
